molecular formula C17H15N3O6S2 B6546181 N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide CAS No. 895442-38-3

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide

Cat. No. B6546181
CAS RN: 895442-38-3
M. Wt: 421.5 g/mol
InChI Key: TYMFXUIZSXFJFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide, also known as MNS, is a synthetic compound that has been used in a variety of scientific research applications. MNS has a unique structure and properties that make it an attractive option for laboratory experiments. This article will discuss the synthesis method for MNS, the mechanism of action, the biochemical and physiological effects, the advantages and limitations for lab experiments, and the potential future directions for MNS research.

Scientific Research Applications

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide has been used in a variety of scientific research applications, including studies of cell signaling pathways, enzyme inhibition, and drug delivery. This compound has also been used to study the effects of hypoxia on cells, and to investigate the role of this compound in the regulation of gene expression. Additionally, this compound has been used to study the effects of oxidative stress on cells, and to investigate the role of this compound in the regulation of apoptosis.

Mechanism of Action

The mechanism of action of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide is not fully understood. However, it is believed that this compound binds to certain proteins, which leads to the inhibition of their activity. This inhibition can lead to changes in cell signaling pathways, enzyme inhibition, and drug delivery. Additionally, this compound may interact with other molecules, such as DNA, to modulate gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms, including bacteria, yeast, and mammals. In bacteria, this compound has been shown to inhibit the growth of pathogens, as well as to induce the production of antibiotic compounds. In yeast, this compound has been shown to inhibit the activity of enzymes involved in cell division, as well as to modulate the expression of certain genes. In mammals, this compound has been shown to induce apoptosis, as well as to inhibit the growth of certain tumors.

Advantages and Limitations for Lab Experiments

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications. Additionally, this compound is stable and can be stored for long periods of time. However, there are also some limitations to the use of this compound in laboratory experiments. This compound is toxic and must be handled with care, and it may interact with other molecules in unexpected ways.

Future Directions

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide has a wide range of potential applications in scientific research. Potential future directions for this compound research include further investigation of its mechanism of action, its effects on cell signaling pathways, its effects on gene expression, and its effects on drug delivery. Additionally, this compound may have potential applications in the treatment of diseases such as cancer, and further research is needed to explore these possibilities.

Synthesis Methods

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide is synthesized through a series of reactions. The first step is the preparation of the 4-methoxy-6-nitro-1,3-benzothiazole, which is prepared by the reaction of 4-methoxy-1,3-benzothiazole with nitroethane in the presence of an acid catalyst. The second step is the reaction of the 4-methoxy-6-nitro-1,3-benzothiazole with 4-methylbenzenesulfonyl chloride, which yields the desired this compound.

properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6S2/c1-10-3-5-12(6-4-10)28(24,25)9-15(21)18-17-19-16-13(26-2)7-11(20(22)23)8-14(16)27-17/h3-8H,9H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMFXUIZSXFJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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